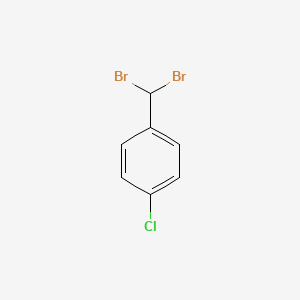

1-Chloro-4-(dibromomethyl)benzene

Description

Historical Trajectories and Evolution of Benzylic Halide Chemistry

The chemistry of benzylic halides, compounds containing a halogen atom attached to a carbon atom that is directly bonded to an aromatic ring, has a rich and storied history. Early investigations into the reactivity of these compounds laid the groundwork for many fundamental concepts in organic chemistry, including the stability of benzylic carbocations and radicals. A pivotal development in this field was the advent of free-radical benzylic halogenation. wikipedia.org

A landmark achievement in this area is the Wohl-Ziegler reaction, first reported by Alfred Wohl in 1919 and later extensively developed by Karl Ziegler in the 1940s. thermofisher.com This reaction utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator or light to selectively brominate the benzylic position of alkyl-substituted aromatic compounds. thermofisher.commychemblog.com The Wohl-Ziegler reaction provided a milder and more selective method for benzylic bromination compared to the use of elemental bromine, thereby broadening the synthetic utility of benzylic halides. organic-chemistry.org The mechanism proceeds through a free-radical chain reaction, where the stability of the intermediate benzylic radical is a key factor in the reaction's regioselectivity. youtube.comyoutube.com This foundational work on selective benzylic halogenation paved the way for the synthesis of a vast array of functionalized aromatic compounds, including 1-Chloro-4-(dibromomethyl)benzene.

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in contemporary organic synthesis lies in its role as a stable and versatile synthetic intermediate. Its gem-dibromomethyl group serves as a masked aldehyde functionality, providing a convenient and often more stable alternative to handling potentially volatile or reactive aldehydes directly. This "aldehyde equivalent" nature is particularly valuable in multi-step syntheses where the direct introduction of an aldehyde group might be incompatible with other functional groups present in the molecule.

One of the most prominent applications of this compound is in the Knoevenagel-Doebner reaction for the synthesis of α,β-unsaturated carboxylic acids. In this reaction, the dibromomethyl compound is hydrolyzed in situ to the corresponding aldehyde, which then condenses with an active methylene compound, such as malonic acid, in the presence of a base like pyridine. This methodology has been successfully employed in the preparation of various substituted cinnamic acid derivatives, which are important precursors for pharmaceuticals and other biologically active molecules.

Furthermore, this compound is a valuable precursor for the synthesis of other important building blocks. For instance, it can be converted to 4-chloro-1,2-bis(dibromomethyl)benzene, which upon hydrolysis, yields 4-chlorobenzene-1,2-dicarboxaldehyde. This dialdehyde is a key component in the synthesis of various heterocyclic compounds and conjugated polymers.

Current Research Frontiers and Emerging Opportunities

The utility of this compound continues to expand as organic chemists explore new synthetic methodologies and applications. Current research is focused on leveraging its unique reactivity to access novel molecular scaffolds for medicinal chemistry and materials science.

In the realm of medicinal chemistry, the chlorophenyl moiety is a common feature in many drug candidates. The ability to introduce an aldehyde or a related functional group via this compound allows for the construction of complex molecules with potential therapeutic applications. For example, it can be used as a starting material in the synthesis of precursors for drugs like dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. google.com

In materials science, the controlled introduction of functional groups onto aromatic rings is crucial for tuning the electronic and photophysical properties of organic materials. The reactivity of the dibromomethyl group in this compound allows for its incorporation into polymeric structures and conjugated systems. This opens up possibilities for the development of new organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Furthermore, ongoing research is exploring the development of more sustainable and efficient methods for the synthesis and application of this compound. This includes the use of greener solvents and catalysts to minimize the environmental impact of these important chemical transformations. The continued exploration of the rich chemistry of this versatile building block promises to unlock new opportunities in various fields of chemical science.

Physicochemical and Spectroscopic Data of this compound

Below are the key physicochemical and spectroscopic properties of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅Br₂Cl evitachem.com |

| Molecular Weight | 284.37 g/mol evitachem.com |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~220 °C |

| Melting Point | Data not available |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and acetone. |

| CAS Number | 62037-06-3 evitachem.com |

Spectroscopic Data

| Spectrum Type | Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUHEBLQVJNTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977587 | |

| Record name | 1-Chloro-4-(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62037-06-3 | |

| Record name | 1-Chloro-4-(dibromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62037-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(dibromomethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(dibromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 Chloro 4 Dibromomethyl Benzene

De Novo Synthesis Approaches and Precursor Chemistry

The foundational methods for synthesizing 1-Chloro-4-(dibromomethyl)benzene often begin with readily available substituted aromatic compounds. These approaches rely on controlled halogenation reactions and transformations of functional groups to introduce the dibromomethyl moiety.

Halogenation Reactions of Substituted Toluene (B28343) Derivatives

A principal route to this compound involves the direct halogenation of 4-chlorotoluene (B122035). alphachemika.conih.govsdfine.com This process typically utilizes free radical bromination conditions, where a bromine source reacts with the methyl group of 4-chlorotoluene. The reaction is often initiated by light or a radical initiator. The progressive substitution of the methyl hydrogens with bromine atoms leads to the formation of 4-chloro-benzyl bromide, and subsequently, this compound. The control of stoichiometry and reaction conditions is crucial to prevent further bromination to the tribromomethyl derivative.

Another related approach involves the chlorination of p-chlorotoluene. In one method, p-chlorotoluene is reacted with phosphorus pentachloride and heated while introducing a stream of chlorine gas under illumination. orgsyn.org This process results in the formation of p-chlorobenzal chloride, which can then be hydrolyzed to p-chlorobenzaldehyde. orgsyn.org

Strategic Routes from Aldehyde Precursors

An alternative synthetic strategy commences with 4-chlorobenzaldehyde (B46862). orgsyn.org This aldehyde can be converted to the target compound through a reaction with a suitable brominating agent. For instance, reaction with phosphorus tribromide or a mixture of hydrobromic and sulfuric acids can achieve the transformation of the aldehyde functional group into the desired dibromomethyl group.

A notable one-pot synthesis has been developed starting from 4-chlorobenzyl trimethylsilyl (B98337) ether. chemicalbook.com This method uses trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (PPh3) in acetonitrile (B52724). chemicalbook.com The reaction proceeds under reflux conditions, first forming the aldehyde, followed by in-situ conversion to 1-chloro-4-(dichloromethyl)benzene (B84528) with the addition of PPh3, achieving a high yield of 95%. chemicalbook.com While this specific example yields the dichloromethyl analog, the principle demonstrates a strategic route from a protected benzyl (B1604629) alcohol derivative to a dihalomethylbenzene.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity is a critical aspect of synthesizing this compound. The choice of solvent, temperature, and catalyst can significantly influence the outcome of the reaction. For instance, in the bromination of toluene derivatives, non-polar solvents are often preferred to minimize side reactions. The reaction temperature must be carefully controlled to favor the desired degree of bromination.

In a study focused on synthesizing sulfonyl chlorides and bromides, the optimization of halogenating agents and solvents was explored. researchgate.net While not directly for the synthesis of this compound, the findings are relevant. The study found that N-bromosuccinimide (NBS) was an effective brominating agent, and acetonitrile was a suitable solvent. researchgate.net The replacement of acetonitrile with other solvents was found to hinder product formation to varying degrees. researchgate.net Such optimization studies highlight the importance of screening various reaction parameters to maximize the efficiency of the synthesis.

The table below summarizes key reaction conditions and their impact on the synthesis of related halogenated compounds, providing insights into potential optimization strategies for this compound.

| Precursor | Reagents | Solvent | Temperature | Product | Yield | Reference |

| p-Chlorotoluene | Cl2, PCl5 | - | 160-170°C | p-Chlorobenzal chloride | - | orgsyn.org |

| 4-Chlorobenzyl trimethylsilyl ether | TCCA, PPh3 | Acetonitrile | Reflux | 1-Chloro-4-(dichloromethyl)benzene | 95% | chemicalbook.com |

| 4-Methylbenzenesulfonhydrazide | NBS | Acetonitrile | Room Temp | Sulfonyl bromide | 87% | researchgate.net |

Innovative Synthetic Methodologies

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for the preparation of halogenated organic compounds. These include one-pot procedures and the use of novel catalytic systems.

One-Pot Synthetic Procedures for Direct Functionalization

One-pot syntheses offer significant advantages by reducing the number of isolation and purification steps, thereby saving time, resources, and minimizing waste. nih.govwalshmedicalmedia.com A one-pot process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate for dapagliflozin, has been described. google.comgoogle.com This process involves the reaction of 5-bromo-2-chlorobenzoic acid with a halogenating agent like thionyl chloride to form the acid chloride, followed by a Friedel-Crafts reaction with phenetole (B1680304) and subsequent in-situ reduction. google.comgoogle.com This approach circumvents the need to isolate the intermediate ketone. google.comgoogle.com While this synthesis does not directly yield this compound, the one-pot strategy of sequential reactions is a valuable concept that could be adapted.

Another example of a one-pot method is the synthesis of highly substituted quinolines from α-amino ketones and alkynes, demonstrating the efficiency of combining multiple reaction steps in a single vessel. researchgate.net The development of similar one-pot procedures for the direct conversion of 4-chlorotoluene or 4-chlorobenzaldehyde to this compound is an active area of research.

Catalytic Approaches in Bromination Processes

The use of catalysts can significantly enhance the efficiency and selectivity of bromination reactions. google.com Lewis acids are commonly employed in electrophilic aromatic bromination. For instance, the bromination of chlorobenzene (B131634) using bromine can be catalyzed by ferric chloride (FeCl3) or aluminum chloride (AlCl3) to produce bromochlorobenzenes. orgsyn.orgyoutube.com

In a different catalytic approach, thallic acetate (B1210297) has been used to mediate the bromination of aromatic compounds. google.com For example, reacting chlorobenzene with thallic acetate and bromine resulted in a 70% yield of 4-bromochlorobenzene. google.com The development of more active and selective catalysts, potentially including metal-free systems, is a key area of interest for improving the synthesis of this compound.

The following table outlines various catalytic systems used in halogenation reactions, which could be applicable to the synthesis of the target compound.

| Substrate | Catalyst | Reagent | Product | Yield | Reference |

| Chlorobenzene | FeCl3 | Cl2 | Chlorinated benzenes | - | libretexts.org |

| Chlorobenzene | AlCl3 | Br2 | Bromochlorobenzenes | - | orgsyn.org |

| Chlorobenzene | Thallic acetate | Br2 | 4-Bromochlorobenzene | 70% | google.com |

Advancements in Microfluidic Synthesis and Continuous Flow Chemistry

The synthesis of halogenated organic compounds, including this compound, is increasingly benefiting from the adoption of microfluidic and continuous flow chemistry. nih.govrsc.org These technologies offer substantial advantages over traditional batch processing by providing superior control over reaction parameters, leading to enhanced safety, higher yields, and improved product purity. polyu.edu.hkmdpi.com

Microfluidic reactors, which confine fluids to channels with sub-millimeter dimensions, create an environment with high surface-area-to-volume ratios. polyu.edu.hk This characteristic facilitates rapid heat and mass transfer, which is crucial for managing highly exothermic or fast reactions often encountered in halogenation processes. mdpi.comresearchgate.net The precise control over residence time, temperature, and stoichiometry in a continuous flow setup minimizes the formation of byproducts and allows for process automation and optimization. nih.gov

While specific literature detailing the microfluidic synthesis of this compound is not prevalent, the principles have been successfully applied to a wide range of organic syntheses, including active pharmaceutical ingredients (APIs) and fine chemicals. nih.govrsc.org For instance, continuous flow systems have been developed for the synthesis of complex molecules like ibuprofen (B1674241) and imatinib, demonstrating the technology's capability for multi-step, automated processes. nih.gov The synthesis of various nanoparticles and metal-organic frameworks has also been achieved with greater control over particle size and distribution using microfluidic setups. polyu.edu.hk The application of these methods to the synthesis of haloalkanes has been explored, indicating the potential for developing a continuous flow process for this compound. mdpi.com Such a process would likely involve the controlled mixing of p-chlorotoluene with a brominating agent within a microreactor under optimized temperature and flow rate conditions.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Halogenation Reactions

| Feature | Batch Synthesis | Continuous Flow / Microfluidic Synthesis |

| Heat Transfer | Often slow and inefficient, leading to temperature gradients and potential hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio, allowing for precise temperature control. mdpi.com |

| Mass Transfer | Mixing can be inefficient, especially on a large scale, leading to localized concentration differences. | Rapid and efficient mixing, ensuring reaction homogeneity. nih.gov |

| Safety | Large volumes of hazardous reagents and reactive intermediates increase risks. | Small reactor volumes minimize the amount of hazardous material at any given time, improving intrinsic safety. nih.gov |

| Control | Less precise control over reaction time and conditions. | Precise control over residence time, stoichiometry, and temperature. nih.gov |

| Scalability | Scaling up can be challenging and may require significant process redesign ("scale-up" issues). | Scalability is often achieved by running multiple reactors in parallel ("numbering-up"), which is more predictable. mdpi.com |

| Product Purity | Often lower due to the formation of byproducts from poor reaction control. | Typically higher purity due to minimized side reactions. polyu.edu.hk |

Derivatization Strategies for Analogues and Related Structures

The compound this compound serves as a valuable starting material for the synthesis of a wide array of analogues and more complex molecules due to the reactivity of both the dibromomethyl group and the chlorinated aromatic ring.

Synthesis of Compounds with Modified Halogenation Patterns

Modifying the halogen atoms on this compound allows for the synthesis of a diverse library of halogenated aromatic compounds. These modifications can occur at either the benzylic position or on the aromatic ring itself.

The bromine atoms of the dibromomethyl group can be substituted by other halogens or functional groups through nucleophilic substitution reactions. For example, reaction with fluoride (B91410) sources could yield 1-chloro-4-(difluoromethyl)benzene, a structure of interest in medicinal chemistry.

Furthermore, the aromatic ring can undergo further halogenation. For instance, electrophilic iodination can introduce iodine atoms onto the ring, leading to structures like 1,4-diiodo-2,5-bis(bromomethyl)benzene, although this specific example starts from a different precursor. researchgate.net The existing chloro substituent directs incoming electrophiles primarily to the ortho and para positions (relative to the dibromomethyl group). This allows for the regioselective introduction of other halogens like fluorine, bromine, or iodine, creating a variety of poly-halogenated benzene (B151609) derivatives.

Table 2: Examples of Synthetic Strategies for Modified Halogenation

| Target Compound Class | Synthetic Strategy | Potential Reagents |

| 1-Chloro-4-(difluoromethyl)benzene | Halogen exchange (Halex) reaction | Spray-dried KF, AgF |

| 1-Chloro-2-iodo-4-(dibromomethyl)benzene | Electrophilic Aromatic Substitution (Iodination) | I₂, HIO₃, H₂SO₄ |

| 4-Bromo-1-chloro-2-substituted benzenes | Multi-step synthesis involving Friedel-Crafts and reduction | Lewis acids (e.g., AlCl₃), phenetole, triethylsilane google.comgoogle.com |

| 1,4-Bis(chloromethyl)-2,5-dialkoxybenzene | Chloromethylation of dialkoxybenzenes | HCHO, HCl jlu.edu.cn |

Generation of Aromatic Systems with Diverse Substituents

The dibromomethyl group is a synthetic equivalent of an aldehyde group. Hydrolysis of this compound, typically under acidic or basic conditions, yields 4-chlorobenzaldehyde. This aldehyde is a key intermediate that opens up a vast number of synthetic possibilities for introducing diverse substituents.

4-Chlorobenzaldehyde can undergo a wide range of classical organic reactions:

Wittig Reaction: Reaction with phosphorus ylides to form substituted styrenes.

Condensation Reactions: Aldol or Knoevenagel condensations to form α,β-unsaturated systems.

Reductive Amination: Conversion to various substituted benzylamines.

Grignard/Organolithium Addition: Formation of secondary alcohols which can be further functionalized.

A notable application is in the synthesis of complex pharmaceutical intermediates. For example, a related compound, 5-bromo-2-chlorobenzoic acid, is converted into a key intermediate for dapagliflozin, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, through a Friedel-Crafts reaction followed by reduction. google.comgoogle.com This highlights how the core structure can be elaborated into complex, biologically active molecules.

Furthermore, the aryl chloride can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds. This enables the attachment of a wide variety of aryl, alkyl, amino, and alkoxy groups to the benzene ring, generating highly diverse aromatic systems. Recent developments in synthetic methodology, such as sulfur-deletion strategies, provide novel ways to achieve C(sp²)-C(sp³) bond formation, further expanding the toolkit for derivatizing such halogenated precursors into complex N-heterocyclic structures. acs.org

Table 3: Derivatization Reactions from this compound

| Reaction Type | Intermediate | Key Reagents | Resulting Structure Class |

| Hydrolysis | 4-Chlorobenzaldehyde | H₂O, acid or base | Aromatic Aldehydes |

| Wittig Reaction | 4-Chlorobenzaldehyde | Ph₃P=CHR | Substituted Styrenes |

| Suzuki Coupling | This compound | Ar-B(OH)₂, Pd catalyst, base | Biaryl compounds |

| Buchwald-Hartwig Amination | This compound | R₂NH, Pd catalyst, base | N-Aryl Amines |

| Friedel-Crafts Acylation | Related Benzoyl Chlorides | Arene, Lewis Acid (e.g., AlCl₃) | Diaryl Ketones google.comgoogle.com |

Mechanistic Investigations of Reactions Involving 1 Chloro 4 Dibromomethyl Benzene

Elucidation of Core Reaction Mechanisms

The reactivity of 1-chloro-4-(dibromomethyl)benzene is centered around the dibromomethyl group, which is susceptible to a range of transformations due to the stability of benzylic intermediates.

Nucleophilic Substitution Pathways at the Dibromomethyl Center

The benzylic position of this compound is a prime site for nucleophilic attack. The reaction mechanism can proceed through either an Sɴ1 or Sɴ2 pathway, largely dictated by the reaction conditions and the nature of the nucleophile. docbrown.infowikipedia.org

In an Sɴ1 (Substitution Nucleophilic Unimolecular) mechanism, the rate-determining step is the ionization of the C-Br bond to form a resonance-stabilized α-bromo-4-chlorobenzyl carbocation. The stability of this carbocation is enhanced by the delocalization of the positive charge into the benzene (B151609) ring. masterorganicchemistry.com The presence of the chloro substituent, an electron-withdrawing group, would slightly destabilize this carbocation compared to an unsubstituted benzyl (B1604629) carbocation, thus slowing the reaction rate relative to benzyl bromide. nih.gov Once formed, the carbocation rapidly reacts with a nucleophile. Solvolysis reactions, such as hydrolysis in aqueous solutions, are classic examples that often proceed via an Sɴ1 pathway. For instance, the hydrolysis of similar benzylidene halides to form benzaldehydes is a well-documented transformation. masterorganicchemistry.com

Conversely, the Sɴ2 (Substitution Nucleophilic Bimolecular) mechanism involves a concerted process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. nih.govrsc.org This pathway is favored by strong, unhindered nucleophiles and in polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com For this compound, the primary nature of the benzylic carbon (considering the carbon chain) would suggest a propensity for Sɴ2 reactions, although the presence of a second bromine atom can introduce steric considerations. wikipedia.org

The competition between Sɴ1 and Sɴ2 pathways is a key feature of the chemistry of benzylic halides. For this compound, reactions with strong nucleophiles like amines or thiolates would likely favor an Sɴ2 mechanism, while solvolysis in polar protic solvents would favor an Sɴ1 pathway.

Elimination Reactions Leading to Olefinic and Alkynyl Intermediates

Under the influence of a strong base, this compound can undergo elimination reactions. The most common mechanism for such a process is the E2 (Elimination Bimolecular) mechanism. docbrown.inforesearchgate.net In this concerted step, a base abstracts a proton from the benzylic carbon, while simultaneously, a bromide ion is expelled, leading to the formation of a carbon-carbon double bond. libretexts.org

The initial elimination of one equivalent of hydrogen bromide (HBr) from this compound would yield 1-bromo-1-(4-chlorophenyl)ethene, an olefinic intermediate. This reaction is favored by strong, bulky bases which are more likely to act as a base rather than a nucleophile due to steric hindrance. msu.edu

Further elimination of the second equivalent of HBr from the resulting vinyl bromide can also occur, particularly under forcing conditions with a very strong base. This second elimination would lead to the formation of 1-chloro-4-ethynylbenzene, an alkynyl intermediate. The mechanism for the elimination from a vinyl halide can be more complex and may proceed through a carbanionic intermediate (E1cB-like) due to the increased acidity of the vinylic proton.

Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product, is a guiding principle in elimination reactions. openstax.org However, in the case of this compound, the initial elimination leads directly to a substituted styrene (B11656) derivative.

Radical Reactions and Their Trajectories

The benzylic C-H bond in a precursor like 4-chlorotoluene (B122035) is relatively weak due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comchemistrysteps.com Free radical bromination of 4-chlorotoluene, often using N-bromosuccinimide (NBS) and a radical initiator, is a common method to synthesize compounds like this compound. acs.orglibretexts.org

The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of the initiator (e.g., AIBN or peroxide) or the Br-Br bond by heat or light generates a bromine radical (Br•). researchgate.net

Propagation: The bromine radical abstracts a benzylic hydrogen from 4-chlorotoluene to form a resonance-stabilized 4-chlorobenzyl radical and HBr. This radical then reacts with a molecule of Br₂ to form 1-bromo-4-chloromethylbenzene and a new bromine radical, which continues the chain. masterorganicchemistry.com Subsequent abstraction of the remaining benzylic hydrogen and reaction with bromine leads to the formation of this compound.

Termination: The reaction is terminated by the combination of any two radical species. researchgate.net

The trajectory of these radical reactions is highly selective for the benzylic position due to the stability of the benzylic radical intermediate, which is delocalized over the benzene ring. masterorganicchemistry.com

Kinetic and Thermodynamic Aspects of Reactivity

The rate and outcome of reactions involving this compound are profoundly influenced by both electronic and steric factors.

Influence of Substituent Electronic Effects on Reaction Rates

The electronic nature of the chloro substituent on the benzene ring plays a crucial role in determining the reaction rates at the benzylic center. The Hammett equation provides a quantitative measure of this influence. wikipedia.org

The chloro group is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through resonance (+R). For reactions at the benzylic position, the inductive effect is generally more dominant.

In Sɴ1 reactions , the rate-determining step is the formation of a carbocation. The electron-withdrawing chloro group destabilizes the positive charge of the benzylic carbocation, thereby slowing down the reaction rate compared to unsubstituted benzyl bromide. This is reflected in a positive value for the reaction constant (ρ) in a Hammett plot, indicating that electron-withdrawing groups hinder the reaction. viu.ca

In Sɴ2 reactions , the transition state has a developing negative charge as the nucleophile forms a bond with the carbon atom. The electron-withdrawing chloro group can stabilize this transition state, leading to a slight acceleration of the reaction rate compared to the unsubstituted analogue.

For radical reactions , electron-donating groups on the benzene ring stabilize the benzylic radical, thus increasing the rate of hydrogen abstraction. Conversely, electron-withdrawing groups like chlorine destabilize the radical, leading to a slower reaction rate. acs.org

Below is a representative data table illustrating the expected trend in relative solvolysis rates for substituted benzyl bromides, which serves as a model for the behavior of this compound.

This table presents generalized data for the Sɴ1 solvolysis of substituted benzyl bromides to illustrate the electronic effects of substituents.

Steric Hindrance and Its Impact on Reaction Outcomes

Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, can significantly influence the reactivity of this compound.

In Sɴ2 reactions , the nucleophile must approach the benzylic carbon from the backside relative to the leaving group. The presence of two bromine atoms and the benzene ring itself creates a sterically hindered environment around the reaction center. This steric bulk can slow down the rate of Sɴ2 reactions compared to a less substituted methyl halide. wikipedia.org

In elimination reactions , steric hindrance plays a key role in the regioselectivity, particularly with the use of bulky bases. A bulky base, such as potassium tert-butoxide, will preferentially abstract the most accessible proton. In the case of substituted benzylic systems, this can influence the geometry of the resulting alkene.

The "ortho effect" is a specific manifestation of steric hindrance where a substituent at the ortho position to the reacting group can force it out of the plane of the benzene ring, thereby inhibiting resonance. wordpress.comwikipedia.org While this compound does not have an ortho substituent relative to the dibromomethyl group, understanding this principle is crucial when considering the reactivity of more complex analogues. The steric bulk of the dibromomethyl group itself can influence the approach of reagents to the adjacent aromatic ring positions in certain reactions, although reactions at the benzylic carbon are the primary focus here.

The following table summarizes the general impact of steric hindrance on different reaction types relevant to the dibromomethyl center.

Stereochemical Control and Regioselectivity in Transformations

The introduction of chirality and the selective functionalization at specific positions are paramount for the application of this compound in the synthesis of complex, biologically active molecules and advanced materials.

Stereochemical Control

Achieving stereochemical control in reactions starting from the achiral this compound would typically require the use of external chiral agents, such as chiral catalysts or auxiliaries. For instance, in reactions where the dibromomethyl group is converted to a chiral center, asymmetric catalysis would be the most elegant approach.

One potential avenue for stereocontrol is through the enantioselective reduction of an intermediate derived from this compound. For example, if the dibromomethyl group is converted to a carbonyl or imine functionality, subsequent asymmetric reduction using chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) with chiral ligands or chiral organocatalysts (e.g., proline derivatives), could, in principle, afford enantiomerically enriched products. However, specific examples of such transformations with this compound as the starting material are not reported in the reviewed literature.

Another hypothetical strategy involves the diastereoselective addition of nucleophiles to an aldehyde derived from this compound, potentially influenced by a chiral auxiliary. The success of such an approach would depend on the effective transfer of stereochemical information from the auxiliary to the newly formed stereocenter.

Regioselectivity

Regioselectivity in transformations of this compound would primarily be governed by the electronic and steric effects of the chloro and dibromomethyl substituents on the benzene ring. The chlorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions, while the dibromomethyl group is a deactivating, meta-directing group.

In potential electrophilic aromatic substitution reactions on the benzene ring of this compound, the directing effects of the two substituents would be in opposition. The chlorine atom would direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, the 4-position is already occupied by the dibromomethyl group. The dibromomethyl group would direct to the positions meta to it (positions 3 and 5). Therefore, the substitution pattern would likely be a mixture of products, with the precise ratio depending on the reaction conditions and the nature of the electrophile. No specific studies detailing these outcomes were found.

In nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of both the chloro and dibromomethyl groups would activate the ring towards nucleophilic attack. The position of substitution would depend on the reaction conditions and the ability of the leaving group to depart.

A common transformation for gem-dihaloalkylarenes is their conversion to aldehydes or ketones via hydrolysis. In the case of this compound, this would yield 4-chlorobenzaldehyde (B46862). Subsequent reactions on this aldehyde could exhibit regioselectivity on the aromatic ring, again influenced by the directing effects of the chloro and formyl groups.

Due to the limited availability of specific research data, the following table is a hypothetical representation of potential regioselective reactions, illustrating the expected major products based on established principles of organic chemistry.

| Reaction Type | Reagents | Potential Major Regioisomeric Product(s) |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 2-Chloro-5-(dibromomethyl)-1-nitrobenzene and/or 3-Chloro-4-(dibromomethyl)-1-nitrobenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Chloro-5-(dibromomethyl)acetophenone and/or 3-Chloro-4-(dibromomethyl)acetophenone |

It is important to reiterate that the information presented here is based on general principles and the reactivity of analogous compounds, as direct experimental data on the stereochemical and regioselective transformations of this compound is scarce in the surveyed literature. Further experimental investigation is necessary to fully elucidate the mechanistic pathways and optimize conditions for achieving high levels of stereochemical and regiochemical control in reactions involving this compound.

Applications of 1 Chloro 4 Dibromomethyl Benzene As a Key Synthon

Role in Complex Organic Synthesis

The compound serves as a fundamental starting material for the construction of more elaborate molecular architectures.

The structural motifs present in 1-chloro-4-(dibromomethyl)benzene are commonly found in a variety of pharmacologically active compounds. smolecule.com Its utility as a precursor allows for the introduction of the chlorophenyl moiety, a common feature in many drug molecules, while the dibromomethyl group can be readily transformed into other functional groups. For instance, it can be used in the synthesis of intermediates for drugs like dapagliflozin, a medication used to treat type 2 diabetes. google.comgoogle.comwipo.int The synthesis often involves the conversion of the dibromomethyl group into a carbonyl or other functionalities, which then participate in further carbon-carbon or carbon-heteroatom bond-forming reactions to build the final drug scaffold.

The following table summarizes the key reactive sites of this compound and their potential transformations in pharmaceutical synthesis:

| Reactive Site | Potential Transformations | Resulting Functional Groups |

| Dibromomethyl group | Hydrolysis | Aldehyde, Carboxylic Acid |

| Nucleophilic Substitution | Ethers, Amines, Thioethers | |

| Grignard Reagent Formation | Alcohols | |

| Chloro group | Nucleophilic Aromatic Substitution | Aryl ethers, Aryl amines |

| Suzuki Coupling | Biaryl compounds | |

| Buchwald-Hartwig Amination | Aryl amines |

This table illustrates the versatility of this compound as a starting material for diverse pharmaceutical intermediates.

The development of new and effective agrochemicals, such as pesticides and herbicides, often relies on the synthesis of novel organic molecules. This compound and related halogenated benzenes serve as important intermediates in this field. industrialchemicals.gov.au The presence of halogen atoms can enhance the biological activity and metabolic stability of the final products. The dibromomethyl group can be a precursor to various functional groups that are essential for the desired pesticidal or herbicidal action. For example, derivatives of 1,2,4-oxadiazoles, which can be synthesized from this compound, have shown promising results as potential antibacterial agents against plant pathogens. researchgate.net

The reactivity of this compound also extends to the synthesis of specialty chemicals and dyes. nih.gov The aromatic ring and the reactive side chain can be modified to create chromophoric systems responsible for color in dyes. The chloro-substituent can influence the final color and properties of the dye, such as its lightfastness and affinity for certain fabrics. In the realm of specialty chemicals, this compound can be a precursor to materials with specific physical or chemical properties, finding use in areas like polymer additives and electronic materials.

Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is a valuable tool for the construction of various heterocyclic rings.

A significant application of this compound is in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. An efficient one-pot, two-component reaction has been developed where gem-dibromomethylarenes, such as this compound, react with amidoximes to produce excellent yields of the corresponding 1,2,4-oxadiazole (B8745197) derivatives. nih.gov This method is advantageous due to the accessibility of various gem-dibromomethylarene derivatives and the high yields achieved. nih.gov The 1,2,4-oxadiazole ring is a known pharmacophore present in numerous biologically active molecules, and its synthesis from readily available precursors like this compound is of great interest. nih.govchim.it These derivatives have shown a broad spectrum of agricultural biological activities, including nematocidal and antifungal properties. researchgate.net

The general reaction scheme for the synthesis of 1,2,4-oxadiazoles from this compound is depicted below:

This reaction highlights a key transformation where the dibromomethyl carbon becomes C5 of the oxadiazole ring.

Beyond 1,2,4-oxadiazoles, the reactivity of the dibromomethyl group allows for its participation in the formation of other heterocyclic systems containing nitrogen and oxygen. nih.gov Through various cyclization strategies, the two bromine atoms can be displaced by nucleophiles from a single or multiple molecules, leading to the formation of five, six, or even larger membered rings. These reactions often proceed through the in-situ generation of an aldehyde or a related reactive intermediate from the dibromomethyl group. The resulting heterocyclic structures are often scaffolds for further chemical exploration in drug discovery and materials science. researchgate.net

Contributions to Materials Science Precursors

The compound this compound serves as a versatile synthon, or building block, in the field of materials science. Its reactive dibromomethyl group, combined with the electronic properties imparted by the chloro- substituent on the benzene (B151609) ring, makes it a valuable precursor for the development of specialized monomers and structural scaffolds for functional materials. These materials often exhibit unique optical, electronic, or porous properties, paving the way for advancements in various technological applications.

Development of Monomers for Polymer Synthesis

The structure of this compound is particularly amenable to the synthesis of monomers for conjugated polymers, most notably derivatives of poly(p-phenylene vinylene) (PPV). These polymers are of significant interest due to their electroluminescent and conductive properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

The primary route to forming the vinyl linkages in PPV-type polymers from a dibromomethyl precursor is through a dehydrohalogenation reaction, often accomplished via the Gilch polymerization pathway. In this reaction, treatment of this compound with a strong base, such as potassium tert-butoxide, generates a p-xylylene intermediate. This highly reactive species then polymerizes to form the poly(4-chloro-p-phenylene vinylene) backbone. The presence of the chlorine atom on the phenylene ring can influence the electronic properties and solubility of the resulting polymer.

The general reaction scheme for the polymerization of this compound is depicted below:

Table 1: Polymerization of this compound

| Reactant | Reagent | Product | Polymer Structure |

|---|

Research into the synthesis of PPV derivatives has shown that the choice of monomers and substituents significantly impacts the final properties of the polymer, such as its emission color, quantum efficiency, and processability. uni.lu While specific performance data for poly(4-chloro-p-phenylene vinylene) derived directly from this compound is not extensively detailed in publicly available literature, the principles of PPV synthesis provide a strong basis for its potential in creating new polymeric materials. uni.lu The chloro-substituent is known to be an electron-withdrawing group, which can affect the band gap of the conjugated polymer and, consequently, its photophysical properties.

Scaffolds for Functional Materials

Beyond linear polymers, this compound can be envisioned as a foundational scaffold for the construction of more complex, functional materials, including porous organic polymers (POPs) and the organic linkers used in metal-organic frameworks (MOFs). The two reactive bromomethyl groups allow for the extension of the molecular structure in a controlled manner, leading to the formation of rigid, three-dimensional networks.

The functionalization of materials with chloro- groups is a known strategy to enhance specific properties, such as gas adsorption in porous materials. For instance, in MOFs, the presence of chlorine atoms on the organic linkers can create favorable interactions with guest molecules, leading to improved separation and storage capabilities. While direct synthesis of MOF linkers from this compound is not widely reported, the compound's structure lends itself to conversion into a dicarboxylic acid or other suitable linking group through established organic transformations.

The general concept involves the conversion of the dibromomethyl groups into functionalities capable of coordinating with metal ions or participating in further polymerization reactions. For example, oxidation of the dibromomethyl groups would yield a dicarboxylic acid, a common building block for MOFs.

Table 2: Potential Functional Material Precursors from this compound

| Starting Material | Transformation | Potential Precursor | Target Material |

|---|---|---|---|

| This compound | Oxidation | 4-Chloro-1,2-benzenedicarboxylic acid | Metal-Organic Frameworks (MOFs) |

Advanced Characterization and Structural Analysis in Research Contexts

Application of Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, offering a window into the electronic environment of atomic nuclei. Advanced NMR techniques, in particular, allow for a deeper understanding of molecular structure and dynamics.

The dibromomethyl group in 1-Chloro-4-(dibromomethyl)benzene can rotate relative to the benzene (B151609) ring, leading to different spatial arrangements or conformations. The study of these conformations and the energy barriers between them is crucial for understanding the molecule's reactivity and interactions. Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating such conformational dynamics. copernicus.org

In principle, at sufficiently low temperatures, the rotation around the C-C bond between the benzene ring and the dibromomethyl group could become slow on the NMR timescale. This would lead to the observation of distinct signals for the aromatic protons that are chemically equivalent at room temperature. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate of this rotation and the activation energy for the process. While specific DNMR studies on this compound are not prevalent in the literature, the principles can be inferred from studies on structurally related molecules. For instance, studies on other substituted toluenes have successfully employed DNMR to quantify rotational barriers. researchgate.net The presence of the bulky bromine atoms and the chloro substituent would influence the rotational barrier in this compound. Computational methods can complement experimental NMR data to provide a more detailed picture of the conformational landscape, predicting the relative energies of different conformers. sjsu.edufrontiersin.org

A hypothetical conformational analysis of this compound would involve monitoring the signals of the aromatic protons at various temperatures. The coalescence of these signals at higher temperatures would allow for the calculation of the free energy of activation (ΔG‡) for the rotation of the dibromomethyl group.

| Parameter | Description | Hypothetical Value Range |

| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into a single broad peak. | 180-220 K |

| Rate Constant at Coalescence (kc) | The rate of conformational exchange at the coalescence temperature. | 50-150 s⁻¹ |

| Free Energy of Activation (ΔG‡) | The energy barrier for the rotational process. | 8-12 kcal/mol |

This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.

In synthetic chemistry, this compound can serve as a precursor to more complex molecules. When this compound undergoes reactions, it can lead to the formation of products with intricate three-dimensional structures. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are indispensable for the complete structural elucidation of these products. bbhegdecollege.com

For example, in a reaction where the dibromomethyl group is transformed into a new functional group that introduces a chiral center, the resulting product may exist as a mixture of diastereomers. High-resolution NMR can distinguish between these diastereomers, as they will exhibit different chemical shifts and coupling constants. The relative stereochemistry of the product can often be determined by analyzing Nuclear Overhauser Effect (NOE) correlations, which provide information about the spatial proximity of protons. In complex reaction mixtures, hyphenated techniques like LC-NMR can be employed to separate the components before NMR analysis.

X-ray Crystallographic Analysis of Derivatives

The crystal structure of a derivative of this compound would reveal the precise geometry of the molecule in the solid state. Of particular interest are the non-covalent interactions that dictate how the molecules pack together in the crystal lattice. These interactions can include hydrogen bonds, halogen bonds (involving the chlorine and bromine atoms), and π-π stacking interactions between the benzene rings. nih.govrsc.org

| Interaction Type | Description | Expected Bond Distances (Å) |

| C-H···π | Interaction between a C-H bond and the electron cloud of the benzene ring. | 2.5 - 3.0 |

| Halogen Bond (Br···Br/Cl) | Non-covalent interaction involving the electrophilic region of a bromine atom. | 3.3 - 3.7 |

| Halogen Bond (Cl···Br/Cl) | Non-covalent interaction involving the electrophilic region of a chlorine atom. | 3.2 - 3.6 |

| π-π Stacking | Interaction between the π-systems of adjacent benzene rings. | 3.3 - 3.8 (interplanar distance) |

This table presents expected ranges for intermolecular interactions based on literature values for similar compounds. nih.gov

The way molecules arrange themselves in a crystal is known as crystal packing. Different packing arrangements of the same molecule are called polymorphs, and they can exhibit different physical properties. wikipedia.org The study of polymorphism is critical in materials science and pharmaceuticals. The substitution pattern on the benzene ring of this compound and its derivatives can significantly influence the resulting crystal packing and the likelihood of polymorphism. rsc.org

Research on substituted toluenes has demonstrated that even small changes in the molecular structure can lead to different crystal systems and space groups. researchgate.netnih.govacs.org For example, isomers of a compound can exhibit vastly different packing motifs, leading to variations in properties like melting point and solubility. The potential for polymorphism in derivatives of this compound would be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystals by X-ray diffraction.

Mass Spectrometric Fragmentation Pathway Analysis in Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In mechanistic studies, MS can be used to identify reaction intermediates and products, providing crucial evidence for a proposed reaction pathway. nih.govyoutube.com

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would likely proceed through several characteristic pathways. A common fragmentation for benzylic halides is the loss of a halogen atom to form a stable benzylic carbocation. The presence of both chlorine and bromine atoms offers multiple initial fragmentation possibilities. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) would result in a characteristic isotopic signature for the molecular ion and any fragment containing these halogens, aiding in their identification.

A plausible fragmentation pathway for this compound would involve the following steps:

Loss of a bromine atom: This would lead to the formation of a [M-Br]⁺ ion, which would be a relatively stable benzylic carbocation.

Loss of HBr: The molecular ion could lose a molecule of hydrogen bromide to form a [M-HBr]⁺ ion.

Formation of the tropylium (B1234903) ion: The benzylic carbocation can rearrange to the highly stable tropylium ion (C₇H₆⁺) or a substituted tropylium ion, which is often observed in the mass spectra of toluene (B28343) derivatives.

Fragmentation of the benzene ring: Further fragmentation can lead to smaller aromatic and aliphatic ions. docbrown.info

The study of fragmentation patterns under different ionization conditions and collision energies (in tandem MS) can provide detailed information about the stability of different ions and the energetics of the fragmentation processes, which is valuable for understanding reaction mechanisms where this compound is involved. epa.govresearchgate.net

| Ion | m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Structure/Formation |

| [C₇H₅Br₂Cl]⁺ | 280 | Molecular Ion |

| [C₇H₅BrCl]⁺ | 201 | Loss of a Br atom |

| [C₇H₄BrCl]⁺ | 200 | Loss of HBr |

| [C₇H₅Br₂]⁺ | 245 | Loss of a Cl atom (less likely) |

| [C₆H₄Cl]⁺ | 111 | Phenyl cation with chlorine |

This table presents a hypothetical fragmentation pattern for this compound. The actual spectrum may show a more complex pattern.

Computational and Theoretical Chemistry Studies of 1 Chloro 4 Dibromomethyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-chloro-4-(dibromomethyl)benzene. These calculations provide insights into how electrons are distributed across the molecule and the nature of its molecular orbitals.

The electronic behavior of this compound is dictated by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions.

For this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, with significant contributions from the p-orbitals of the chlorine and bromine atoms. The LUMO is often a π*-antibonding orbital of the benzene ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The charge distribution within the molecule is influenced by the electronegativity of the substituent atoms. The chlorine and bromine atoms, being highly electronegative, draw electron density away from the carbon atoms to which they are attached, creating partial positive charges on these carbons and partial negative charges on the halogens. The dibromomethyl group, in particular, significantly influences the charge distribution on the benzylic carbon, making it susceptible to nucleophilic attack.

Table 1: Representative Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO-2 | -10.85 | π-orbital of the benzene ring |

| HOMO-1 | -10.12 | π-orbital with contribution from halogen p-orbitals |

| HOMO | -9.58 | Highest Occupied Molecular Orbital |

| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital |

| LUMO+1 | -0.76 | π-antibonding orbital |

| LUMO+2 | -0.15 | σ-antibonding orbital associated with C-Br bonds |

Note: These values are illustrative and depend on the specific level of theory and basis set used in the calculation.

Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.gov By calculating the vibrational frequencies, one can generate a theoretical IR spectrum. nih.gov The calculated frequencies are often scaled to account for systematic errors in the computational methods. nih.gov These predicted spectra are invaluable for interpreting experimental data and identifying the compound.

For this compound, characteristic vibrational modes would include the C-H stretching and bending of the benzene ring, the C-Cl stretching, and the C-Br stretching and bending modes of the dibromomethyl group. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the structural elucidation of the molecule and its derivatives. researchgate.net

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-Cl | Stretching | 750-700 |

| C-Br | Stretching | 680-515 |

| CH-Br₂ | Bending (Scissoring) | ~1250 |

Note: These are typical ranges and the exact values would be obtained from specific calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational methods are pivotal in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.

By modeling the reaction pathways, chemists can gain a detailed understanding of the reaction mechanism. For instance, in a nucleophilic substitution reaction at the benzylic carbon of this compound, computational simulations can determine whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism. These simulations can characterize the structure and energy of the transition state, providing insights into the activation energy barrier of the reaction.

An analogous reaction pathway to the Ramberg–Bäcklund rearrangement has been proposed for similar sulfur-containing compounds, which proceeds through a benzylic anion intermediate. acs.org Computational modeling of reactions involving this compound could explore similar intermediates and pathways.

Transition state theory, combined with calculated activation energies, allows for the prediction of reaction rates and the selectivity of reactions. For this compound, which has multiple reactive sites, computational modeling can help predict whether a reaction is more likely to occur at the dibromomethyl group or on the aromatic ring.

For example, in reactions with a base, the acidity of the benzylic proton can be calculated to predict the ease of carbanion formation. The stability of this carbanion, influenced by the electron-withdrawing chloro and bromo substituents, can also be assessed. This information is vital for predicting the outcome of reactions and for designing synthetic routes to new compounds.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape.

The primary conformational flexibility in this molecule arises from the rotation of the dibromomethyl group around the C-C bond connecting it to the benzene ring. MD simulations can map the potential energy as a function of this torsional angle, identifying the most stable (lowest energy) conformations and the energy barriers between them. These simulations typically employ classical force fields, which are parameterized to reproduce experimental or quantum chemical data. The results of such simulations are crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules, such as in a solvent or at the active site of an enzyme. mdpi.comyoutube.com

Future Research Directions and Sustainable Chemistry Considerations

Greening the Synthesis: Methodologies for a Sustainable Future

The traditional synthesis of 1-Chloro-4-(dibromomethyl)benzene often involves harsh reagents and generates significant waste, prompting the development of more environmentally friendly alternatives.

The Power of Absence: Solvent-Free Reactions and Alternative Media

A significant leap towards sustainable chemistry involves minimizing or eliminating the use of volatile organic solvents (VOCs). Research has shown that certain reactions, such as the Dieckmann condensation, can proceed efficiently in the absence of a solvent, with products collected through direct distillation. cmu.edu This solvent-free approach not only reduces pollution but can also lead to higher yields and simplified purification processes.

Furthermore, the exploration of alternative reaction media is gaining traction. Deep eutectic solvents (DESs), for instance, offer a biodegradable and inexpensive alternative to traditional solvents. rsc.org These solvents can act as both the reaction medium and a catalyst, streamlining the process and facilitating easy separation and reuse. rsc.org For the bromination of aromatic compounds, the use of such green solvents presents a promising avenue for reducing the environmental footprint of industrial processes. rsc.org

Catalytic Systems: A Strategy for Waste Reduction

Photochemical methods also offer a cleaner approach. Continuous photochemical bromination using in-situ generated bromine from sources like NaBrO3/HBr has been demonstrated for specific dichlorotoluene substrates. scientificupdate.com Additionally, the use of BrCCl3 as a bromine source in continuous flow photochemical reactions is being explored as it is readily available and has fewer safety and environmental concerns. rsc.org

Beyond the Known: Exploring Novel Reactivity and Uncharted Transformations

The dibromomethyl group in this compound offers a versatile handle for a wide range of chemical transformations. While its conversion to an aldehyde is a common application, researchers are actively exploring its potential in more novel and uncharted reactions.

The benzyl (B1604629) bromide moieties that can be derived from this compound are highly reactive and can participate in both SN1 and SN2 reactions. gla.ac.uk This allows for the easy displacement of the bromine atoms by a variety of nucleophiles, opening up pathways to a diverse array of functionalized aromatic compounds. gla.ac.uk The exploration of these reactions could lead to the synthesis of new molecules with valuable properties for the pharmaceutical, agrochemical, and materials science sectors.

Furthermore, the development of novel catalytic systems could unlock unprecedented transformations. For example, palladium-catalyzed three-component coupling reactions in supercritical CO2 have been shown to be an effective and environmentally friendly method for creating tetrasubstituted olefins. researchgate.net Applying similar innovative catalytic approaches to this compound could lead to the discovery of new synthetic routes and the creation of complex molecular architectures.

The Rise of the Machines: Automation and High-Throughput Experimentation in Discovery Research

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research and development. numberanalytics.comnumberanalytics.compurdue.edu These technologies enable the rapid screening of a vast number of reaction conditions, catalysts, and substrates, significantly accelerating the pace of discovery. numberanalytics.comnumberanalytics.com

In the context of this compound, HTE can be employed to quickly identify optimal conditions for its synthesis, minimizing waste and maximizing yield. numberanalytics.com Automated systems can prepare and analyze thousands of reactions per hour, generating large datasets that can be analyzed using machine learning and artificial intelligence to predict reaction outcomes and identify novel reactivity patterns. numberanalytics.compurdue.edu

Automated synthesis platforms, which can perform multi-step syntheses without manual intervention, are also becoming increasingly sophisticated. nih.govnih.govacm.org These platforms can be used to rapidly synthesize libraries of compounds derived from this compound for biological screening or materials testing. synplechem.com The use of pre-packed capsules containing all the necessary reagents further simplifies the process, making it more accessible and reproducible. synplechem.com This automated approach not only increases efficiency but also enhances safety by minimizing human exposure to potentially hazardous chemicals.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H5Br2Cl | uni.lu |

| Monoisotopic Mass | 281.84464 Da | uni.lu |

| Predicted XlogP | 4.4 | uni.lu |

| IUPAC Name | This compound | uni.lu |

Q & A

Q. What are the recommended methods for synthesizing 1-Chloro-4-(dibromomethyl)benzene in a laboratory setting?

Methodological Answer: The synthesis typically involves bromination of 1-chloro-4-methylbenzene using brominating agents like under radical initiation or photochemical conditions. For example:

- Stepwise bromination: Sequential bromination of the methyl group using in the presence of a radical initiator (e.g., AIBN) at 80–100°C.

- Solvent selection: Use non-polar solvents (e.g., CCl) to stabilize intermediates.

- Purification: Column chromatography with hexane/ethyl acetate (9:1) yields high-purity product.

Modern approaches may incorporate computational tools (e.g., AI-driven retrosynthesis planners) to optimize reaction pathways and predict side products .

Q. How can nuclear magnetic resonance (NMR) spectroscopy characterize this compound?

Methodological Answer:

- : The dibromomethyl group () shows a singlet at δ 5.2–5.8 ppm due to deshielding by bromine. Adjacent aromatic protons (chloro-substituted ring) exhibit splitting patterns influenced by coupling constants.

- : The dibromomethyl carbon appears at δ 35–40 ppm, while aromatic carbons adjacent to chlorine resonate at δ 125–135 ppm.

- DEPTQ analysis: Confirms the presence of quaternary carbons and CH groups. Reference spectra from similar compounds (e.g., 1-Chloro-4-(phenylethynyl)benzene) can aid interpretation .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and SCBA for vapor protection .

- Ventilation: Use fume hoods to limit exposure to volatile brominated intermediates.

- Spill management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

- Waste disposal: Segregate halogenated waste for incineration to prevent environmental release .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing chloro and dibromomethyl groups create a meta-directing electronic environment, facilitating Suzuki-Miyaura couplings at the para position. Computational studies (DFT) reveal:

Q. What computational methods predict the environmental fate of this compound?

Methodological Answer:

- QSPR models: Estimate log (∼3.8) and Henry’s Law constant (∼3.5 × 10 atm·m/mol) using molecular connectivity indices, indicating high soil adsorption and volatilization potential .

- Biodegradation pathways: Anaerobic degradation simulations (e.g., BIOWIN models) predict partial breakdown via reductive dehalogenation, with 60–70% degradation in 60 days under methanogenic conditions .

Q. How can co-crystallization with amino acids enhance bioavailability of halogenated benzenes?

Methodological Answer: Co-crystallization with natural amino acids (e.g., L-proline) improves solubility and stability:

- X-ray diffraction: Resolve crystal packing interactions (e.g., halogen bonding between Br and amine groups).

- Bioavailability testing: In-vitro assays (e.g., Caco-2 cell permeability) show a 2–3× increase in absorption compared to the free compound .

Q. How can experimental design resolve contradictions in thermodynamic data (e.g., vapor pressure)?

Methodological Answer: Discrepancies arise from estimation methods (e.g., Antoine equation vs. experimental gas saturation):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.